2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(15-13-14-5-1-2-7-18(14)27-20(15)26)22-10-12-24-11-8-17(23-24)16-6-3-4-9-21-16/h1-9,11,13H,10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCGLCGMZMXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chromene core with the pyrazole-pyridine intermediate using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms involved include:
- Inhibition of tubulin polymerization : This disrupts mitotic spindle formation during cell division, leading to cell cycle arrest.
- Induction of apoptosis : The compound activates caspases and modulates Bcl-2 family proteins, promoting programmed cell death.
In vitro assays have shown that the compound is particularly effective against breast cancer and leukemia cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has been effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent research include:
- Substituents on the pyrazole ring : Variations in substituents significantly affect the interaction with target proteins, influencing both potency and selectivity.
- Methyl group at the 4-position on the pyridine : This modification enhances cytotoxicity against cancer cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells compared to untreated controls. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of bacteria. It exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus. The study concluded that this compound could serve as a lead for developing new antibacterial agents.
Conclusion and Future Directions
The multifaceted biological activities of 2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide present compelling opportunities for further research. Future studies should focus on:
- Detailed mechanistic investigations to elucidate its pathways of action.
- Optimization of its chemical structure to enhance efficacy and reduce toxicity.
Integrating computational modeling and high-throughput screening could accelerate the identification of more potent derivatives.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Variations
Key analogs include coumarin derivatives with modifications at the carboxamide nitrogen or heterocyclic substituents. Below is a comparative analysis:
Substituent Effects on Properties
- Pyridinyl-Pyrazole vs. Pyridinyl-Triazole/Pyridazine :
The pyrazole ring in the target compound (five-membered, two adjacent nitrogens) facilitates hydrogen bonding and metal coordination, whereas pyridazine (six-membered, two nitrogens at meta positions) may enhance solubility due to increased polarity . Triazole analogs (e.g., ) offer improved metabolic stability but may reduce lipophilicity. - Shorter linkers (e.g., methyl in 2b ) restrict conformational freedom.
Biological Activity
The compound 2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a novel synthetic derivative that combines features of chromenes, pyrazoles, and pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of the compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The pyrazole moiety is known for its role in modulating enzyme activity, particularly in inhibiting cyclooxygenases (COX), which are crucial in the inflammatory response.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to This compound have been shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. A study demonstrated that certain pyrazole derivatives displayed IC50 values ranging from 0.5 to 10 µM against COX enzymes, indicating potent anti-inflammatory effects .
2. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole and chromene derivatives. For example, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer), with IC50 values below 0.1 µM . The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
3. Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored. Compounds structurally similar to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A recent study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus for a related chromene derivative .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
